molecular formula C11H16N2OS B5810744 1-(2-Ethoxyphenyl)-3-ethylthiourea

1-(2-Ethoxyphenyl)-3-ethylthiourea

Cat. No.: B5810744
M. Wt: 224.32 g/mol
InChI Key: LDFBPQIAAFZVNQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an ethoxyphenyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyaniline with ethyl isothiocyanate under mild conditions. The reaction typically proceeds in the presence of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can yield corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like alkyl halides, solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-ethylthiourea has found applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-ethylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-ethylthiourea
  • 1-(2-Ethoxyphenyl)-3-methylthiourea
  • 1-(2-Ethoxyphenyl)-3-phenylthiourea

Comparison: 1-(2-Ethoxyphenyl)-3-ethylthiourea is unique due to its specific ethoxy and ethyl substituents, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-12-11(15)13-9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBPQIAAFZVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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